
1-Stearoyl-rac-glycerol-13C3,d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-Stearoyl-rac-glycerol-13C3,d5 can be synthesized through various synthetic routes. One common method involves the esterification of stearic acid with glycerol in the presence of a catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Stearoyl-rac-glycerol-13C3,d5 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form stearic acid and glycerol derivatives.
Reduction: Reduction reactions can convert it into different glycerol esters.
Substitution: It can undergo substitution reactions where the stearoyl group is replaced by other acyl groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acyl chlorides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Stearoyl-rac-glycerol-13C3,d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is utilized in metabolic research to study metabolic pathways in vivo.
Medicine: It is employed in the development of drug delivery vehicles such as nanoparticles and microemulsions.
Industry: The compound is used in the production of various lipid-based products and formulations.
Wirkmechanismus
The mechanism of action of 1-Stearoyl-rac-glycerol-13C3,d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. Additionally, it can serve as a substrate for enzymes involved in lipid metabolism, influencing various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Stearoyl-rac-glycerol-13C3,d5 can be compared with other similar compounds such as:
1-Monostearin: A non-labeled form of the compound with similar chemical properties but without the stable isotope labeling.
1-Oleoyl-rac-glycerol: Another glycerol ester with an oleoyl group instead of a stearoyl group, exhibiting different physical and chemical properties.
1-Palmitoyl-rac-glycerol: A glycerol ester with a palmitoyl group, used in similar applications but with different reactivity and stability.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications.
Eigenschaften
CAS-Nummer |
1330171-24-8 |
|---|---|
Molekularformel |
C21H42O4 |
Molekulargewicht |
366.571 |
IUPAC-Name |
[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl] octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |
InChI-Schlüssel |
VBICKXHEKHSIBG-NZWLKZTNSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Synonyme |
Octadecanoic Acid 2,3-Dihydroxypropyl-13C3,d5 Ester; 1-Monostearin-13C3,d5; (+/-)-2,3-Dihydroxypropyl-13C3,d5 Octadecanoate; 1-Glyceryl-13C3,d5 Stearate; 1-Monooctadecanoylglycerol-13C3,d5; Aldo 33-13C3,d5; Aldo MSD-13C3,d5; NSC 3875-13C3,d5; Sandin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


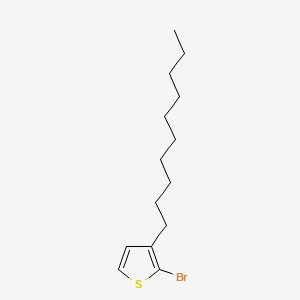
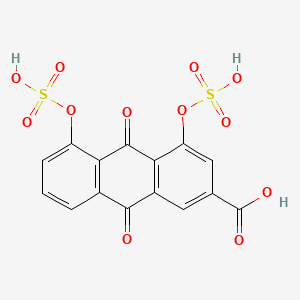
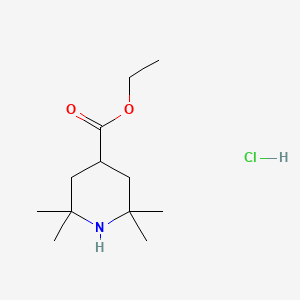
![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)


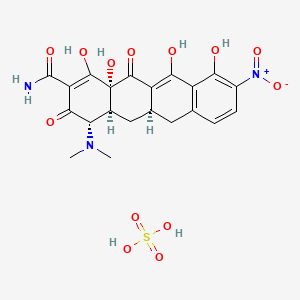
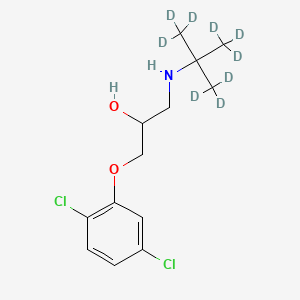
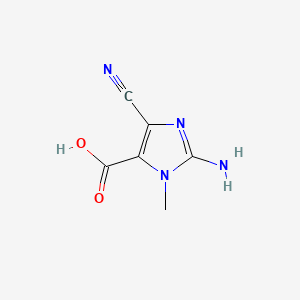

![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
